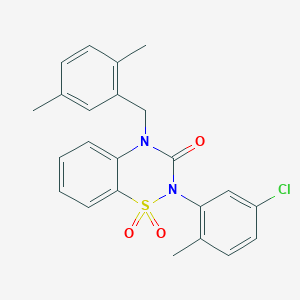

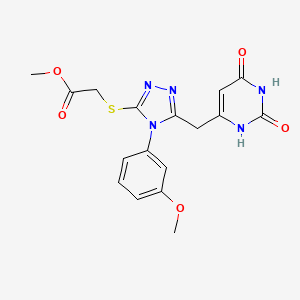

N1-(2-ethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N1-(2-ethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their interactions with biological systems or their chemical properties. For instance, paper discusses a series of N-(2-phenethyl)cinnamides, which are structurally related to the compound due to the presence of a phenethyl moiety and their activity at NMDA receptor subtypes. Paper examines the stereochemistry and electronic interactions of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides, which share some functional group similarities with the target compound. Paper details the synthesis and reactions of a phthalimide derivative with a telluro group, which, while not directly related, provides insight into the synthesis and reactivity of complex organic molecules. Lastly, paper reviews the electrochemical properties of N-oxyl compounds, which could be relevant for understanding the redox behavior of the nitrogen-containing compound .

Synthesis Analysis

The synthesis of "N1-(2-ethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide" is not described in the provided papers. However, the synthesis of related compounds, such as the N-(2-phenethyl)cinnamides in paper and the phthalimide derivative in paper , involves the formation of carbon-nitrogen bonds and the use of halogenated intermediates. These methods could potentially be adapted for the synthesis of the compound , considering the similarities in functional groups and the need for precise control over the formation of amide bonds.

Molecular Structure Analysis

While the molecular structure of "N1-(2-ethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide" is not analyzed in the papers, paper provides valuable information on the molecular structure analysis of related compounds through 1H NMR and X-ray diffraction. These techniques could be applied to determine the conformation and stereochemistry of the compound , as they are standard methods for elucidating the structure of organic molecules.

Chemical Reactions Analysis

The chemical reactivity of the compound "N1-(2-ethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide" is not directly addressed in the papers. However, the reactivity of similar compounds, such as the oxidation of the phthalimide derivative by ruthenium(III) chloride in paper , could provide insights into the types of reactions that the compound might undergo. The presence of the oxalamide moiety suggests potential for hydrolysis, amidation, and other reactions typical of amide functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of "N1-(2-ethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide" are not discussed in the provided papers. However, the electrochemical properties of N-oxyl compounds reviewed in paper could be relevant for understanding the redox behavior of the compound, as it contains nitrogen that could potentially form N-oxyl species under certain conditions. Additionally, the solubility, melting point, and other physical properties could be inferred from related compounds discussed in the papers, such as the influence of substituents on the solubility and conformation as seen in paper .

Applications De Recherche Scientifique

Receptor Antagonism and Biological Effects

- Orexin-1 Receptor Antagonism: A study described a selective, brain-penetrant OX1R antagonist with significant effects on stress-induced hyperarousal without hypnotic effects, indicating potential therapeutic applications for psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Synthetic Methodologies and Chemical Properties

- Synthetic Approaches: A novel synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing operational simplicity and high yields, which could be relevant for synthesizing related compounds (Mamedov et al., 2016).

- Chemical Reactions and Properties: The study on 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters highlights the synthesis and evaluation of novel compounds with antioxidant and antimicrobial potential, demonstrating the versatility of piperidine derivatives in medicinal chemistry (Harini et al., 2014).

Propriétés

IUPAC Name |

N'-(2-ethoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-3-23-15-7-5-4-6-14(15)19-17(22)16(21)18-12-13-8-10-20(2)11-9-13/h4-7,13H,3,8-12H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPIYKIDYNMXKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-ethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

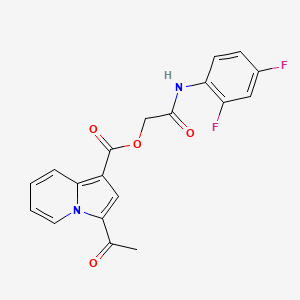

![Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2530870.png)

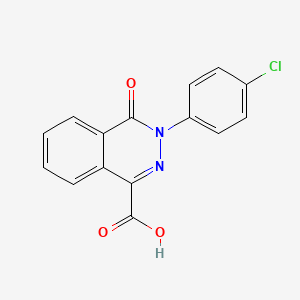

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone](/img/structure/B2530872.png)

![2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride](/img/no-structure.png)

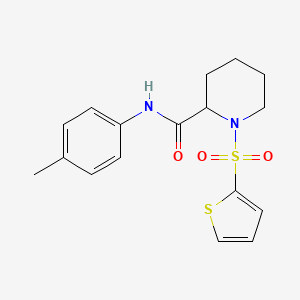

![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide](/img/structure/B2530875.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid](/img/structure/B2530880.png)

![5-amino-N-(2-methylphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530883.png)

![[2-[[3-Ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2530884.png)